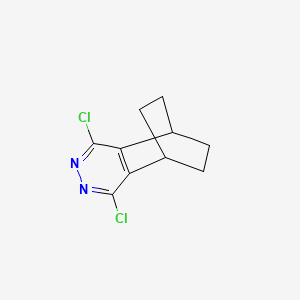

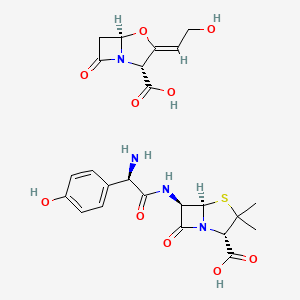

2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Overview

Description

The compound “2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile” is a derivative of the compound "2-(3,5-Dimethoxyphenyl)propan-2-ol" . The latter is a solid substance with a molecular weight of 196.25 . It’s important to note that the information available is not directly about “2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile”, but about a similar compound.

Scientific Research Applications

Catalysis and Organic Synthesis

Research has shown that organorhenium(VII) and organomolybdenum(VI) oxides are valuable in catalytic processes, particularly in olefin epoxidation. The addition of aromatic Lewis base nitrogen donor ligands enhances catalytic activity, although the interaction is generally weak, requiring significant excess of these ligands. Dimethyldioxomolybdenum(VI) has been identified as a candidate for chiral epoxidation reactions, suggesting a potential area of application for derivatives like 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile in enhancing catalytic efficiency and selectivity (Kühn et al., 2001).

Antioxidant Properties

Enzymatic modification of phenolic compounds like 2,6-dimethoxyphenol has been investigated for the synthesis of dimers with higher antioxidant capacity. This research indicates the potential for compounds with methoxy groups, similar to 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile, to be modified for enhanced bioactivity, showcasing the utility in developing new antioxidants (Adelakun et al., 2012).

Materials Science

The study of electro-optical and charge-transport properties of compounds featuring dimethoxyphenyl groups has revealed significant insights into their potential applications in materials science. Specifically, the investigation of trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile demonstrated its efficiency as a hole-transport material, indicating the relevance of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile derivatives in the development of electronic and optoelectronic devices (Irfan et al., 2015).

Corrosion Inhibition

Research on spirocyclopropane derivatives, including those with dimethoxyphenyl substituents, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This highlights the potential application of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile and its analogs in protecting industrial materials from corrosion, contributing to the development of environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Mechanism of Action

Target of Action

It’s structurally similar to sinapic acid , which is known to target Endo-1,4-beta-xylanase Y in Clostridium thermocellum .

Mode of Action

A structurally similar compound, dpp23, has been shown to exert antitumor activity through ros-mediated apoptosis in cancer cells . This suggests that 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile might interact with its targets in a similar manner, leading to changes at the cellular level.

Biochemical Pathways

Research on similar compounds suggests involvement in oxidative stress and apoptosis pathways

Result of Action

Based on the mode of action of similar compounds, it might induce apoptosis in cancer cells

properties

IUPAC Name |

2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2,8-13)9-5-10(14-3)7-11(6-9)15-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNVEDXBDXUTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430777 | |

| Record name | 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22972-63-0 | |

| Record name | 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.